(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate
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Description
Scientific Research Applications
Crystallography and Molecular Structure
Research into molecules with complex bromo- and chloro-phenyl substitutions has contributed significantly to the understanding of crystal structures and molecular interactions. For instance, molecules featuring push–pull enamine structures and bromo/chloro substitutions have been reported to crystallize in non-planar conformations, demonstrating π–π stacking interactions (Mayorova et al., 2020). Such studies are crucial for designing materials with specific optical or electronic properties.
Medicinal Chemistry and Antitumor Activity
Complex molecules, including those with halogenated phenyl rings, are frequently investigated for their potential in drug development, including antitumor agents. For example, derivatives of cyclopropane, synthesized for their antitumor activity, highlight the importance of stereochemistry and molecular modification in developing therapeutic agents (Singh et al., 1996). These findings underscore the potential of complex molecules in creating novel treatments for various diseases.
Antimicrobial and Antipathogenic Research
The synthesis and characterization of compounds with specific phenyl substitutions have been linked to significant antibacterial and antipathogenic properties. For instance, thiourea derivatives have demonstrated considerable interaction with bacterial cells, showing potential for novel antimicrobial agents (Limban et al., 2011). This line of research is critical for addressing the growing concern of antibiotic resistance.
properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrCl3NO2/c24-16-6-1-14(2-7-16)22(19-12-18(19)13-3-8-17(25)9-4-13)28-30-23(29)15-5-10-20(26)21(27)11-15/h1-11,18-19H,12H2/b28-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKHIBPQGAAXJM-XAYXJRQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrCl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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